![molecular formula C24H23F3N6 B3004242 7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 900889-67-0](/img/structure/B3004242.png)

7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

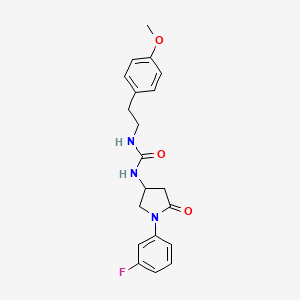

This compound is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidine is a vital part of DNA and RNA and plays a crucial role in various biological procedures, including cancer pathogenesis . The compound you’re interested in is a complex structure that includes a pyrimidine scaffold, a piperazine ring, and a trifluoromethyl group .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with hydrazonoyl halides . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a pyrimidine core and additional functional groups. Pyrimidine is an electron-rich nitrogen-containing heterocycle . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group, which can influence the compound’s reactivity and interactions .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The structural motif of triazolopyrimidine has been associated with antibacterial properties. Compounds with this structure have been synthesized and evaluated for their efficacy against various bacterial strains. For instance, derivatives of triazolopyrimidine have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria . This suggests that our compound could be explored as a potential antibacterial agent, possibly offering a new avenue for the treatment of infectious diseases.

Antimicrobial Agents in Agriculture

In the agricultural sector, triazolopyrimidine derivatives have been designed and synthesized with antimicrobial properties in mind. These compounds can be used to combat plant pathogens and protect crops from microbial infections . The application of such compounds in agriculture could lead to the development of more effective pesticides and fungicides, contributing to increased crop yields and food security.

Synthesis of Heterocyclic Compounds

The synthesis of nitrogen-containing heterocyclic compounds is of great interest in medicinal chemistry due to their biological activity. The triazolopyrimidine core is often found in drugs and physiologically active compounds. Therefore, our compound could be used as a precursor or intermediate in the synthesis of various heterocyclic compounds, expanding the repertoire of available pharmaceuticals .

Positron Emission Tomography (PET) Tracers

Triazolopyrimidine derivatives have been explored as PET tracers for imaging purposes in medical diagnostics. These compounds can be labeled with radioactive isotopes and used to visualize biological processes in vivo . The development of new PET tracers based on triazolopyrimidine could improve the diagnosis and monitoring of diseases.

Inhibitors of Biological Pathways

Compounds containing the triazolopyrimidine moiety have been investigated as inhibitors of various biological pathways. They have been found to act as inverse agonists and inhibitors for enzymes and receptors involved in diseases such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Research into our compound could lead to the discovery of new therapeutic agents targeting these pathways.

Material Science Applications

The unique properties of triazolopyrimidine derivatives extend beyond pharmaceuticals into material sciences. These compounds can be utilized in the development of new materials with specific characteristics, such as enhanced durability or conductivity . Investigating the material science applications of our compound could contribute to advancements in technology and industry.

Anti-Influenza Agents

Some triazolopyrimidine derivatives have been repurposed as anti-influenza agents. They disrupt the interaction between subunits of the influenza RNA polymerase, an essential enzyme for viral replication. This indicates that our compound could be studied for its potential use in treating influenza and other viral infections .

Development of New Antimicrobial Agents

The ongoing challenge of microbial resistance necessitates the continuous development of new antimicrobial agents. Triazolopyrimidine derivatives offer a promising scaffold for the creation of novel antimicrobials with broad-spectrum activity and reduced resistance potential . Research into our compound could contribute significantly to this field, potentially leading to breakthroughs in combating resistant strains of microbes.

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential anticancer properties . Given the wide range of biological and pharmacological activities of pyrimidine derivatives, there is significant potential for the development of more potent and efficacious drugs with a pyrimidine scaffold .

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the kinase’s ATP-binding pocket, preventing ATP from binding and thus stopping the kinase’s activity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . This results in the inhibition of cell growth and proliferation, particularly in cancer cells .

Eigenschaften

IUPAC Name |

7-(4-benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N6/c1-17-16-20(33-23(28-17)29-22(30-33)24(25,26)27)31-12-14-32(15-13-31)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16,21H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDSYQOUFRJUDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3004159.png)

![2-(2-(Dimethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3004162.png)

![{3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl}methanamine dihydrochloride](/img/structure/B3004166.png)

![5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3004167.png)

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B3004172.png)

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3004178.png)

![4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B3004179.png)

![[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004180.png)